![molecular formula C14H21NO B7506682 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a piperidine derivative that possesses a unique chemical structure, making it a valuable compound for scientific research.
Wirkmechanismus
The mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is not fully understood. However, it is believed that 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol exerts its effects by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol may modulate neurotransmitter release by interacting with presynaptic receptors.
Biochemical and Physiological Effects:
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol can protect cells from oxidative damage and improve cell viability. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol possesses several advantages for lab experiments, including its unique chemical structure, which makes it a valuable tool for studying various biological processes. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is relatively stable and easy to handle, making it an ideal compound for in vitro and in vivo experiments. However, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol research. One area of interest is the development of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol-based therapeutics for the treatment of oxidative stress-related diseases. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol may have applications in the field of neuroprotection and the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol and its effects on various biological processes.
Synthesemethoden
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol can be synthesized using various methods, including the reduction of 1-(3,5-dimethylbenzyl)piperidin-3-one with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1-(3,5-dimethylbenzyl)piperidin-3-ol with sodium borohydride. The synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been studied for its neuroprotective effects and its ability to modulate neurotransmitter release.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-12(2)8-13(7-11)9-15-5-3-4-14(16)10-15/h6-8,14,16H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVZBSNLPDHPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)

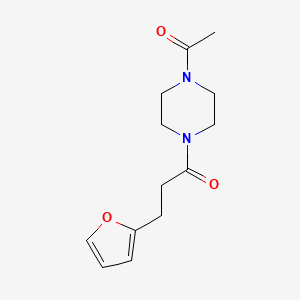
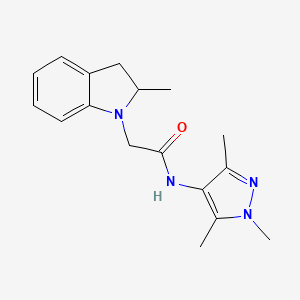
![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
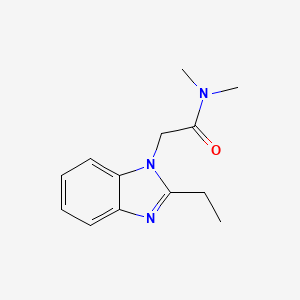
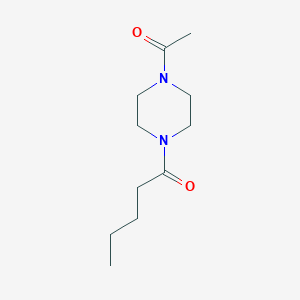

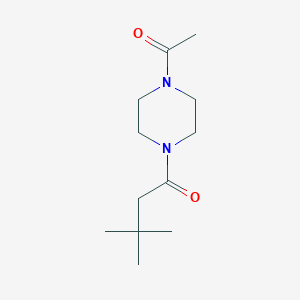
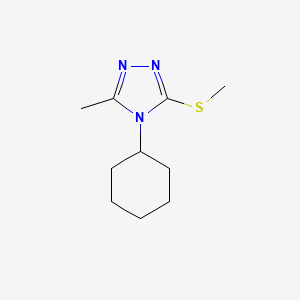

![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)
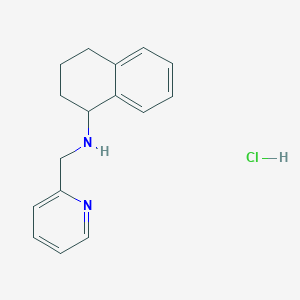
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)